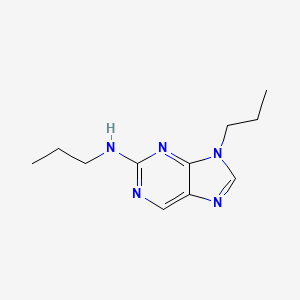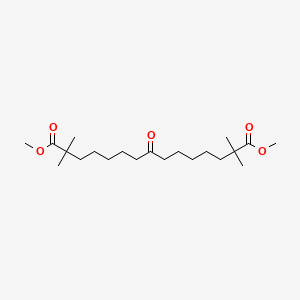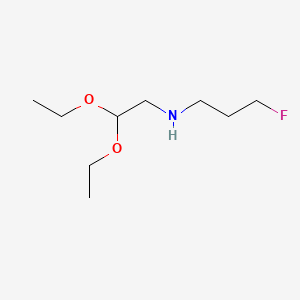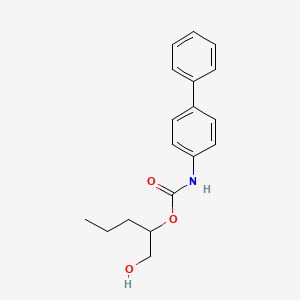
Methyl 4-(difluoromethyl)-3-fluoropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(difluoromethyl)-3-fluoropicolinate is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethyl)-3-fluoropicolinate typically involves the introduction of difluoromethyl and fluorine groups onto a picolinate scaffold. One common method involves the difluoromethylation of a picolinate derivative using difluorocarbene reagents. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its applications in various industries .
化学反应分析
Types of Reactions
Methyl 4-(difluoromethyl)-3-fluoropicolinate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
Methyl 4-(difluoromethyl)-3-fluoropicolinate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides, benefiting from its stability and bioactivity.
Material Science: It is employed in the creation of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of Methyl 4-(difluoromethyl)-3-fluoropicolinate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
相似化合物的比较
Similar Compounds
- Methyl 4-(trifluoromethyl)-3-fluoropicolinate
- Methyl 4-(difluoromethyl)-3-chloropicolinate
- Methyl 4-(difluoromethyl)-3-bromopicolinate
Uniqueness
Methyl 4-(difluoromethyl)-3-fluoropicolinate stands out due to its specific combination of difluoromethyl and fluorine groups, which impart unique chemical and biological properties. Compared to similar compounds, it offers a balance of stability, reactivity, and bioactivity, making it particularly valuable in various applications .
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
methyl 4-(difluoromethyl)-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)6-5(9)4(7(10)11)2-3-12-6/h2-3,7H,1H3 |
InChI 键 |
DUBOIIHHDOPLHC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=CC(=C1F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)


![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)

![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
